molecular formula C9H18N2O B8454491 1-Butyl-4-piperidone oxime

1-Butyl-4-piperidone oxime

Cat. No. B8454491
M. Wt: 170.25 g/mol
InChI Key: KLQXEYVPTAQINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642231B2

Procedure details

1-Butyl-4-piperidone oxime is prepared from 1-butyl-4-piperidone and hydroxylamine hydrochloride essentially as described above in Example 38, Scheme C, step b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4].Cl.[NH2:13][OH:14]>>[CH2:1]([N:5]1[CH2:10][CH2:9][C:8](=[N:13][OH:14])[CH2:7][CH2:6]1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CCC(CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.